molecular formula C8H8FNO B1441727 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1067171-66-7

5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1441727
CAS RN: 1067171-66-7
M. Wt: 153.15 g/mol
InChI Key: GAQHKLQOTXHQIC-UHFFFAOYSA-N
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Description

5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C8H8FNO . It has a molecular weight of 153.16 . The compound is a liquid at room temperature .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been reported in the literature . One efficient method involves the Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine consists of a benzene ring fused with a 3,4-dihydro-2H-1,4-benzoxazine ring . The benzene ring carries a fluorine atom at the 5-position .


Physical And Chemical Properties Analysis

5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine is a liquid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 235.9±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a molar refractivity of 38.8±0.3 cm3 .

Scientific Research Applications

Herbicidal Activity

  • Protox-Inhibiting Herbicides : Some derivatives of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine exhibit high efficacy as herbicides, acting through the inhibition of protoporphyrinogen oxidase (protox). These compounds show promise due to their broad-spectrum activity and safety to crops, with some possessing commercial levels of herbicidal activity comparable to existing protox-inhibiting herbicides (Huang et al., 2005). Additional research into N-phenylphthalimide derivatives indicated higher protox inhibiting herbicidal activity, offering insights into the development of more effective and economically viable herbicides (Y. Hai, 2007).

Pharmaceutical Applications

  • Antibacterial and Antithrombotic Properties : Certain 1,4-benzoxazine derivatives show promise in the pharmaceutical industry due to their antibacterial and dual antithrombotic activities. For example, fluorinated 1,4-benzoxazine derivatives possessing both thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activities were identified, highlighting their potential as dual antithrombotic compounds (Ilić et al., 2012). Novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives also displayed potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates, showcasing their potential in addressing antibiotic resistance (Asahina et al., 2008).

Polymer Science

  • Thermosetting Resins : Benzoxazine-based monomers, including those derived from 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine, are recognized for their role in producing next-generation thermosetting resins. These resins are noted for their catalyst-free curing, high thermal stability, and low volume shrinkage, making them suitable for advanced composite materials and coatings (Muraoka et al., 2022).

Chemical Synthesis

  • Synthetic Methodologies : The synthesis and study of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine derivatives provide valuable insights into novel chemical reactions and synthetic strategies. For example, the exploration of nucleophilic vinylic substitution reactions with gem-difluoroenamides for heterocyclic synthesis highlights innovative approaches to crafting fluorinated 1,4-benzoxazines and benzoxazepin-5-ones (Meiresonne et al., 2015).

Safety And Hazards

5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine is classified under the GHS07 hazard class . It may be harmful if swallowed, in contact with skin, or inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Future research could explore the biological activities of benzoxazines by introducing different substituents on the pendant aromatic ring . This could potentially lead to the discovery of new medicinal properties and applications for these compounds .

properties

IUPAC Name

5-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQHKLQOTXHQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716523
Record name 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

1067171-66-7
Record name 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-3,4-dihydro-2H-1,4-benzoxazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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